Silymarin

Description

Silymarin has been reported in Saururus chinensis, Lycium chinense, and other organisms with data available.

This compound is a mixture of flavonolignans isolated from the milk thistle plant Silybum marianum. this compound may act as an antioxidant, protecting hepatic cells from chemotherapy-related free radical damage. This agent may also promote the growth of new hepatic cells. (NCI04)

A mixture of flavonoids extracted from seeds of the MILK THISTLE, Silybum marianum. It consists primarily of silybin and its isomers, silicristin and silidianin. This compound displays antioxidant and membrane stabilizing activity. It protects various tissues and organs against chemical injury, and shows potential as an antihepatoxic agent.

Properties

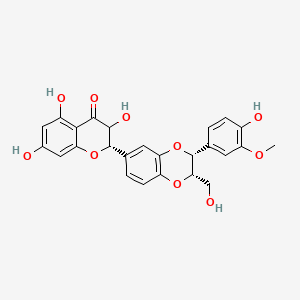

IUPAC Name |

3,5,7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBFKMXJBCUCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860287 | |

| Record name | 3,5,7-Trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Silibinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

84604-20-6, 65666-07-1, 36804-17-8, 802918-57-6, 22888-70-6 | |

| Record name | Silybum marianum, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silymarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silybin (mixture of Silybin A and Silybin B) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 802918-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Milk Thistle Extract | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silibinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

167 °C | |

| Record name | Silibinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Silymarin's Mechanism of Action in Hepatocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silymarin, a complex of flavonolignans extracted from the milk thistle plant (Silybum marianum), has been recognized for centuries for its hepatoprotective properties. Its primary active constituent, silibinin, is the subject of extensive research into its therapeutic potential for various liver disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in hepatocytes. It delves into its potent antioxidant, anti-inflammatory, and antifibrotic effects, as well as its role in promoting liver regeneration and maintaining hepatocyte membrane integrity. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the intricate signaling pathways modulated by this compound and providing detailed experimental protocols for its study.

Core Mechanisms of Action

This compound exerts its hepatoprotective effects through a multi-pronged approach, targeting key pathological processes in liver disease. These core mechanisms include antioxidant defense, modulation of inflammatory pathways, inhibition of fibrosis, and stimulation of liver regeneration.

Antioxidant Effects

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a central driver of liver injury. This compound acts as a formidable antioxidant through several mechanisms:

-

Direct Radical Scavenging: Due to its phenolic nature, this compound can directly scavenge free radicals and inhibit lipid peroxidation, thus protecting hepatocyte membranes from oxidative damage.[1][2]

-

Enhancement of Endogenous Antioxidant Systems: this compound upregulates the expression and activity of key antioxidant enzymes. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[4] This leads to an enhanced cellular defense against oxidative stress.

-

Preservation of Mitochondrial Function: this compound helps maintain mitochondrial integrity and function, a critical aspect of cellular health as mitochondria are a major source of ROS. It has been shown to preserve mitochondrial membrane potential and ATP production in hepatocytes under stress conditions.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of progressive liver diseases. This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways:

-

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, the inhibitor of κB (IκB) is degraded, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. This compound has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.[2][3]

-

Modulation of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammatory responses and cell proliferation. Constitutive activation of STAT3 is observed in many liver diseases. Silibinin has been shown to directly inhibit the phosphorylation of STAT3 at Tyr705 and Ser727, preventing its dimerization, nuclear translocation, and transcriptional activity.[5][6][7]

Antifibrotic Effects

Liver fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a consequence of chronic liver injury and can progress to cirrhosis. This compound counteracts fibrosis through several mechanisms:

-

Inhibition of Hepatic Stellate Cell (HSC) Activation and Proliferation: HSCs are the primary cell type responsible for ECM production in the liver. Upon liver injury, quiescent HSCs undergo activation, transforming into proliferative, fibrogenic myofibroblasts. Silibinin has been shown to inhibit the proliferation and migration of activated HSCs.[8][9][10] It can induce cell cycle arrest by upregulating the expression of p27 and p53 while inhibiting the Akt signaling pathway.[11]

-

Downregulation of Profibrogenic Mediators: The Transforming Growth Factor-beta (TGF-β) signaling pathway is the most potent fibrogenic cytokine. TGF-β binds to its receptor, leading to the phosphorylation and activation of Smad2 and Smad3. These activated Smads then form a complex with Smad4, which translocates to the nucleus and induces the transcription of genes encoding ECM proteins, such as collagen type I (COL1A1). This compound has been shown to interfere with this pathway, reducing the expression of TGF-β1 and inhibiting the phosphorylation of Smad proteins.

Promotion of Liver Regeneration

This compound has been reported to promote the regeneration of hepatocytes, a crucial process for recovery from liver injury. It is thought to stimulate protein synthesis by increasing the activity of RNA polymerase I, which is involved in the synthesis of ribosomal RNA.[12] This enhanced protein synthesis capacity can aid in the repair and replacement of damaged liver cells.

Membrane Stabilization

This compound can stabilize the hepatocyte membrane, making it less susceptible to damage from toxins and free radicals. It alters the structure of the outer cell membrane, thereby preventing the entry of certain hepatotoxic substances.[13]

Signaling Pathways Modulated by this compound

The multifaceted actions of this compound are a result of its ability to modulate several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Nrf2-Mediated Antioxidant Response

Caption: this compound activates the Nrf2 antioxidant pathway.

Inhibition of NF-κB Pro-inflammatory Signaling

Caption: this compound inhibits the NF-κB inflammatory pathway.

Antifibrotic Effect via Inhibition of TGF-β/Smad Signaling

Caption: this compound inhibits the TGF-β/Smad fibrotic pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on liver parameters.

Table 1: Effect of this compound on Liver Enzymes in NAFLD/NASH Patients

| Study | Intervention | Duration | Change in ALT (U/L) | Change in AST (U/L) |

| Hashemi et al. (2009)[1] | This compound 210 mg/day | 8 weeks | This compound: -52.9 ± 21.3Placebo: -32.3 ± 29 (p=0.026) | This compound: -32.3 ± 11.8Placebo: -16.3 ± 23.3 (p=0.038) |

| Meta-analysis (Cacciapuoti et al., 2017)[14] | Various dosages of this compound | Varied | Mean Difference: -0.26 IU/mL (p=0.007) | Mean Difference: -0.53 IU/mL (p<0.001) |

| Meta-analysis (Zhong et al., 2017)[4] | This compound | Varied | Mean Difference: -17.12 U/L (p<0.004) | Mean Difference: -12.56 U/L (p<0.0001) |

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. Data are presented as mean change from baseline ± SD or as a weighted mean difference with 95% confidence intervals.

Table 2: Effect of Silibinin on Hepatic Stellate Cell (HSC) Proliferation

| Study | Cell Line | Silibinin Concentration (µM) | Inhibition of Proliferation (%) |

| Trappoliere et al. (2009)[15] | Human HSCs | 25 | Significant inhibition (p<0.001) |

| 50 | Significant inhibition (p<0.001) | ||

| Najm et al. (2016)[9] | LX-2 | 10 | Dose-dependent inhibition |

| 50 | Dose-dependent inhibition | ||

| 100 | Dose-dependent inhibition |

IC50 values for the inhibition of HSC proliferation by silibinin are not consistently reported across studies, but significant dose-dependent effects are observed.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the hepatoprotective effects of this compound.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This is a widely used model to study the antifibrotic effects of therapeutic agents.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Carbon tetrachloride (CCl4)

-

Olive oil (or corn oil) as a vehicle

-

This compound (or silibinin)

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Gavage needles

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Animal Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with free access to food and water.

-

Group Allocation: Randomly divide the mice into at least three groups:

-

Control group: Receives vehicle for both CCl4 and this compound.

-

CCl4 group: Receives CCl4 and the vehicle for this compound.

-

CCl4 + this compound group: Receives CCl4 and this compound.

-

-

Induction of Fibrosis: Prepare a solution of CCl4 in olive oil (e.g., 1:4 v/v). Administer CCl4 (e.g., 0.5-1 mL/kg body weight) via intraperitoneal (i.p.) injection twice a week for 4-8 weeks.[16][17][18] The control group receives an equivalent volume of olive oil i.p.

-

This compound Treatment: Prepare a suspension of this compound in the chosen vehicle. Administer this compound (e.g., 50-200 mg/kg body weight) daily via oral gavage, starting from the first day of CCl4 injection and continuing throughout the study period. The control and CCl4 groups receive the vehicle orally.

-

Sample Collection: At the end of the treatment period, euthanize the mice. Collect blood samples for serum analysis of liver enzymes (ALT, AST). Perfuse the liver with ice-cold saline and excise it. A portion of the liver can be fixed in 10% neutral buffered formalin for histological analysis (H&E and Masson's trichrome staining), and the remaining tissue can be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.

Assessment of Liver Fibrosis: Hydroxyproline Assay

Hydroxyproline is a major component of collagen, and its content in the liver is a quantitative measure of fibrosis.

Materials:

-

Frozen liver tissue

-

12 N Hydrochloric acid (HCl)

-

Chloramine-T solution

-

p-Dimethylaminobenzaldehyde (DMAB) solution

-

Hydroxyproline standard

-

Heating block or water bath

-

Spectrophotometer

Procedure:

-

Tissue Hydrolysis:

-

Neutralization and Dilution:

-

Cool the hydrolysate to room temperature.

-

Neutralize the sample with NaOH.

-

Dilute the neutralized sample with distilled water to a final volume.

-

-

Colorimetric Reaction:

-

Prepare a standard curve using known concentrations of hydroxyproline.

-

To an aliquot of the diluted sample or standard, add Chloramine-T solution and incubate at room temperature for 20 minutes.

-

Add DMAB solution and incubate at 60°C for 15-20 minutes to develop the color.

-

-

Measurement:

-

Cool the samples to room temperature.

-

Measure the absorbance at 550-560 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the hydroxyproline concentration in the samples using the standard curve.

-

Express the results as µg of hydroxyproline per mg of wet liver tissue.

-

Western Blot Analysis for Key Signaling Proteins

This technique is used to detect and quantify specific proteins in liver tissue lysates.

Materials:

-

Frozen liver tissue

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-NF-κB p65, anti-p-Smad3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Homogenize the frozen liver tissue in ice-cold RIPA buffer.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 15-20 minutes.

-

Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Electrotransfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

Conclusion

This compound's hepatoprotective effects are underpinned by a complex interplay of molecular mechanisms. Its ability to combat oxidative stress through the activation of the Nrf2 pathway, suppress inflammation via inhibition of NF-κB and STAT3 signaling, and counteract fibrosis by modulating the TGF-β/Smad pathway highlights its potential as a therapeutic agent for a range of liver diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic efficacy of this promising natural compound. As our understanding of the intricate signaling networks within hepatocytes deepens, so too will our ability to harness the full therapeutic potential of this compound for the prevention and treatment of liver pathologies.

References

- 1. This compound in treatment of non-alcoholic steatohepatitis: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppresses hepatic stellate cell activation in a dietary rat model of non-alcoholic steatohepatitis: analysis of isolated hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound use on liver enzymes and metabolic factors in metabolic dysfunction-associated steatotic liver disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silibinin suppresses growth of human prostate carcinoma PC-3 orthotopic xenograft via activation of ERK1/2 and inhibition of STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Silibinin and STAT3: A natural way of targeting transcription factors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Silibinin Inhibits Proliferation and Migration of Human Hepatic Stellate LX-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Silibinin Inhibits Proliferation and Migration of Human Hepatic Stellate LX-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Strategies Enhancing Bioavailability and Therapeutical Potential of Silibinin for Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Silibinin induces hepatic stellate cell cycle arrest via enhancing p53/p27 and inhibiting Akt downstream signaling protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound suppresses hepatic stellate cell activation in a dietary rat model of non-alcoholic steatohepatitis: Analysis of isolated hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of this compound on biochemical indicators in patients with liver disease: Systematic review with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibitory effect of this compound on CCl4-induced liver fibrosis by reducing Ly6Chi monocytes infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 18. Biochemical study on Emodin and this compound as a treatment for ccl4- induced hepatic fibrosis in mice. [bfszu.journals.ekb.eg]

- 19. assaygenie.com [assaygenie.com]

- 20. cellbiolabs.com [cellbiolabs.com]

- 21. resources.bio-techne.com [resources.bio-techne.com]

- 22. resources.amsbio.com [resources.amsbio.com]

- 23. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Core Antioxidant Pathways of Silymarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted antioxidant pathways of silymarin, a complex of flavonolignans extracted from the seeds of milk thistle (Silybum marianum). Renowned for its hepatoprotective effects, the therapeutic potential of this compound is intrinsically linked to its potent antioxidant and cellular protective mechanisms.[1][2][3][4][5] This document elucidates these core pathways, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling cascades involved.

Direct Antioxidant Mechanisms

This compound and its primary active constituent, silybin, exert direct antioxidant effects through two principal mechanisms: free radical scavenging and metal chelation.[1][2][3]

The polyphenolic structure of this compound's components, rich in hydroxyl groups, allows them to donate hydrogen atoms to neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[6][7] This direct scavenging activity is a crucial first line of defense against oxidative damage.[3]

This compound has demonstrated efficacy in scavenging superoxide anions (O₂•-), hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), peroxyl radicals (ROO•), and hypochlorous acid (HOCl).[6][8] However, its scavenging capacity varies for different radical species. For instance, silybin is a potent scavenger of HOCl but less effective against superoxide anions.[8]

Experimental Protocol: DPPH Radical Scavenging Assay

This widely used spectrophotometric assay quantifies the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagents and Equipment:

-

This compound extract or its isolated components (e.g., silybin, taxifolin).

-

DPPH solution (typically 0.1 mM in methanol or ethanol).

-

Methanol or ethanol.

-

Spectrophotometer capable of measuring absorbance at 517 nm.

-

Standard antioxidant (e.g., Trolox, ascorbic acid, BHA, BHT).[9][10]

-

96-well microplate or cuvettes.

-

-

Procedure:

-

Prepare a series of concentrations of the this compound sample and the standard antioxidant in the chosen solvent.

-

In a microplate or cuvette, mix a defined volume of the sample (or standard) with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

-

A blank containing the solvent and DPPH solution is also measured.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the sample concentration.

Transition metals like iron (Fe) and copper (Cu) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions. This compound components can chelate these metal ions, rendering them inactive and thereby preventing the initiation of oxidative chain reactions.[1][2][3] This mechanism is particularly relevant in conditions of iron overload. Some of the dehydroflavonolignans within this compound, such as 2,3-dehydrosilybin and 2,3-dehydrosilychristin, have been shown to chelate zinc ions as well.[11][12]

Experimental Protocol: Ferrous Ion (Fe²⁺) Chelating Assay

This assay assesses the ability of a compound to chelate ferrous ions.

-

Reagents and Equipment:

-

This compound extract or its components.

-

Ferrous chloride (FeCl₂) solution (e.g., 2 mM).

-

Ferrozine solution (e.g., 5 mM).

-

Methanol or water.

-

Spectrophotometer capable of measuring absorbance at 562 nm.

-

-

Procedure:

-

Mix the this compound sample with the FeCl₂ solution.

-

Initiate the reaction by adding the ferrozine solution. Ferrozine forms a stable, magenta-colored complex with Fe²⁺.

-

Shake the mixture vigorously and incubate at room temperature for a set time (e.g., 10 minutes).

-

Measure the absorbance at 562 nm. The presence of a chelating agent will disrupt the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.

-

-

Calculation: The percentage of ferrous ion chelating activity is calculated as:

Where A_control is the absorbance of the control (without the sample) and A_sample is the absorbance in the presence of the this compound sample.

Indirect Antioxidant Mechanisms

Beyond direct molecular interactions, this compound's antioxidant prowess lies in its ability to modulate endogenous antioxidant defense systems and signaling pathways.

This compound upregulates the expression and activity of key antioxidant enzymes, bolstering the cell's intrinsic capacity to neutralize ROS.[4][13][14] This includes:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides at the expense of glutathione.

This compound has been shown to restore the activities of these enzymes in various models of oxidative stress.[3][15]

Experimental Protocol: Superoxide Dismutase (SOD) Activity Assay

This assay is based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a source (e.g., xanthine/xanthine oxidase system).

-

Reagents and Equipment:

-

Tissue homogenate or cell lysate containing SOD.

-

Xanthine solution.

-

Xanthine oxidase solution.

-

Nitroblue tetrazolium (NBT) solution.

-

Potassium phosphate buffer.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a reaction mixture containing the sample, xanthine, and NBT in the buffer.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate at a specific temperature for a defined time.

-

Measure the absorbance at a specific wavelength (e.g., 560 nm for formazan formation from NBT). The presence of SOD will inhibit the reduction of NBT, resulting in a lower absorbance.

-

-

Calculation: One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. The activity is expressed as units per milligram of protein.

Glutathione, a tripeptide, is a critical non-enzymatic antioxidant. This compound enhances the intracellular levels of GSH by:

-

Increasing the availability of its precursor, cysteine. [5][16]

-

Upregulating the expression of enzymes involved in its synthesis and regeneration , such as glutamate-cysteine ligase and glutathione reductase.[17]

-

Inhibiting the depletion of GSH under conditions of oxidative stress.[16][17]

This maintenance of the GSH pool is a cornerstone of this compound's cytoprotective effects.[16]

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[18][19][20] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

Oxidative stress or the presence of Nrf2 activators like this compound disrupts the Nrf2-Keap1 interaction.[21] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, including those for SOD, CAT, GPx, and enzymes involved in glutathione metabolism.[3][20]

This compound can also reduce the cellular burden of oxidative stress at its source by inhibiting enzymes that generate ROS.[13] Key targets include:

-

NADPH Oxidases (NOX): A family of enzymes that are a major source of superoxide radicals.

-

Xanthine Oxidase: An enzyme that produces superoxide and hydrogen peroxide.

-

Monoamine Oxidase (MAO): Generates H₂O₂ during the oxidative deamination of monoamines.[8]

By suppressing the activity of these enzymes, this compound provides a multi-pronged approach to cellular protection.[13]

There is a significant interplay between oxidative stress and inflammation. This compound modulates key inflammatory signaling pathways, most notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[3][13] By inhibiting the activation of NF-κB, this compound suppresses the production of pro-inflammatory cytokines and enzymes that can exacerbate oxidative stress.[13]

Quantitative Data Summary

The antioxidant capacity of this compound and its components has been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Radical Scavenging and Antioxidant Activity of this compound and its Components

| Assay | Compound/Extract | IC50 / EC50 / Activity | Reference |

| DPPH Radical Scavenging | This compound | IC50: 1.34 mg/ml | [22] |

| DPPH Radical Scavenging | Taxifolin | EC50: 32 µM | [6][23] |

| DPPH Radical Scavenging | Silybin A | EC50: 115-855 µM (range for various components) | [6][23] |

| DPPH Radical Scavenging | Silybin B | EC50: 115-855 µM (range for various components) | [6][23] |

| H₂O₂ Scavenging | This compound | IC50: 38 µM (as silybin) | [8] |

| NO Scavenging | This compound | IC50: 266 µM (as silybin) | [8] |

| HOCl Scavenging | Silybin | IC50: 7 µM | [8] |

| O₂⁻ Scavenging | Silybin | IC50: >200 µM | [8] |

| Lipid Peroxidation Inhibition | This compound (30 µg/mL) | 82.7% inhibition | [9] |

| Lipid Peroxidation Inhibition | BHA (30 µg/mL) | 83.3% inhibition | [9] |

| Lipid Peroxidation Inhibition | BHT (30 µg/mL) | 82.1% inhibition | [9] |

| Lipid Peroxidation Inhibition | α-tocopherol (30 µg/mL) | 68.1% inhibition | [9] |

Table 2: Effects of this compound on Antioxidant Enzyme Activity in Animal Models

| Model of Oxidative Stress | Animal Model | This compound Dose | Effect on Enzyme Activity | Reference |

| Thioacetamide-induced liver fibrosis | Rat | 50 mg/kg/BW | Significantly increased hepatic SOD, CAT, and GPx | [3] |

| Arsenic-induced toxicity | Rat | 50-75 mg/kg/BW | Maintained activity of antioxidant enzymes | [3] |

| Benzo(a)pyrene-induced toxicity | - | 5 mM | Restored antioxidant enzyme levels | [3] |

| H₂O₂-induced oxidative stress | Erythrocyte haemolysates | - | Reversed the reduction in SOD, CAT, GPx, GR, GST | [14] |

| Benzo(a)pyrene-induced toxicity | Erythrocyte haemolysates | - | Significantly reversed the decrease in SOD, CAT, GPx, GR, GST | [15] |

Conclusion

The antioxidant pathways of this compound are complex and synergistic, involving both direct chemical interactions with reactive species and the modulation of the body's intrinsic defense mechanisms. Its ability to scavenge free radicals, chelate pro-oxidant metals, enhance the activity of antioxidant enzymes, maintain glutathione homeostasis, and activate the Nrf2 signaling pathway collectively contributes to its potent cytoprotective and therapeutic effects. This in-depth understanding of its mechanisms is crucial for researchers and drug development professionals seeking to harness the full potential of this natural compound in the prevention and treatment of diseases rooted in oxidative stress.

References

- 1. [PDF] this compound as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives | Semantic Scholar [semanticscholar.org]

- 2. doaj.org [doaj.org]

- 3. This compound as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. “this compound”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatoprotective effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Free Radical Scavenging and Antioxidant Activities of this compound Components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. In vitro antioxidant activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound Dehydroflavonolignans Chelate Zinc and Partially Inhibit Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant Mechanisms of this compound Powder in Cell Protection - Avans [avansnutri.com]

- 14. This compound protection against major reactive oxygen species released by environmental toxins: exogenous H2O2 exposure in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protective effect of this compound on erythrocyte haemolysate against benzo(a)pyrene and exogenous reactive oxygen species (H2O2) induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Flavolignans from this compound as Nrf2 Bioactivators and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Structural basis of Nrf2 activation by flavonolignans from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Effects of Silymarin on Various Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of silymarin, a flavonoid complex from milk thistle (Silybum marianum), against various cancer cell lines. The document summarizes key quantitative data, details common experimental protocols, and visualizes the complex signaling pathways involved in this compound's anticancer effects.

Introduction

This compound has been extensively studied for its chemopreventive and therapeutic potential against multiple cancers.[1] Its primary active constituent is silibinin.[2][3] The anticancer activities of this compound are pleiotropic, targeting numerous hallmarks of cancer by modulating the balance between cell survival and apoptosis, inhibiting cell proliferation, and interfering with key signaling pathways.[1][4] This guide synthesizes findings from in vitro and in vivo studies to provide a detailed resource for the scientific community.

Effects on Cancer Cell Proliferation and Viability

This compound has been shown to inhibit the growth of a wide range of cancer cells in a dose- and time-dependent manner.[5] Its efficacy varies across different cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values compiled from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 Value (µg/mL) | Exposure Time | Reference |

| Hepatocellular Carcinoma | HepG2 | 58.46 µmol/L (~28 µg/mL) | 24 hours | [6] |

| Hepatocellular Carcinoma | Hep3B | 75.13 µmol/L (~36 µg/mL) | 24 hours | [6] |

| Burkitt's Lymphoma | Ramos | 100 µg/mL | 48 hours | [7] |

| Oral Squamous Carcinoma | KB | 555 µg/mL | 24 hours | [8] |

| Lung Adenocarcinoma | A549 | 511 µg/mL | 24 hours | [8] |

| General Cancer Cells | Various | 19 - 56.3 µg/mL | 24 hours | [9] |

Note: Conversion from µmol/L to µg/mL is approximated using the average molecular weight of this compound (~482.44 g/mol ).

Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. It modulates key proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

In HepG2 hepatocellular carcinoma cells, treatment with 50 and 75 µg/mL of this compound for 24 hours significantly increased the percentage of apoptotic cells.[10][11] This is achieved by altering the ratio of pro-apoptotic to anti-apoptotic proteins. This compound upregulates pro-apoptotic proteins like p53, Bax, and Bak while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[11][12] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[4][10]

Furthermore, this compound can enhance the extrinsic pathway by upregulating death receptors like Fas and their ligands (FasL), leading to the activation of caspase-8.[12]

References

- 1. Multitargeted therapy of cancer by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of this compound in Cancer Treatment: Facts, Hypotheses, and Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toward the definition of the mechanism of action of this compound: activities related to cellular protection from toxic damage induced by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. e-century.us [e-century.us]

- 7. This compound inhibits Toll-like receptor 8 gene expression and apoptosis in Ramos cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 11. This compound inhibited proliferation and induced apoptosis in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Journey of Silymarin: A Technical Guide to its Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Silymarin, a complex of flavonolignans extracted from the seeds of milk thistle (Silybum marianum), has garnered significant scientific interest for its potential therapeutic effects, particularly its hepatoprotective properties. However, the clinical translation of these promising in vitro findings has been hampered by its notoriously low and variable oral bioavailability. This technical guide provides an in-depth exploration of the in vivo pharmacokinetics and metabolism of this compound, offering a comprehensive resource for researchers and drug development professionals seeking to overcome its biopharmaceutical challenges.

The Challenge of this compound's Bioavailability

The oral bioavailability of this compound is remarkably low, with estimates suggesting that only 20-50% of an oral dose is absorbed from the gastrointestinal tract.[1] This poor absorption is a multifactorial issue stemming from its low aqueous solubility, extensive phase II metabolism in the gut and liver, and rapid excretion into the bile and urine.[2][3] The primary and most active component of this compound is silybin, which itself is a mixture of two diastereomers, silybin A and silybin B.[1] Consequently, most pharmacokinetic studies focus on the quantification of silybin and its metabolites as a proxy for this compound's overall disposition.

Pharmacokinetic Profile of this compound in Vivo

In vivo studies in both animal models and humans have consistently demonstrated the rapid absorption and elimination of this compound's components. Following oral administration, maximum plasma concentrations (Cmax) are typically reached within 2 to 4 hours.[1][4] However, the absolute plasma concentrations achieved are often low and fall short of the levels used in in vitro experiments, which may explain some of the discrepancies observed between preclinical and clinical outcomes.[5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound (measured as silybin) from various in vivo studies. These data highlight the variability in bioavailability across different species, formulations, and the impact of bioavailability enhancers.

Table 1: Pharmacokinetic Parameters of this compound (as Silybin) in Rats

| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability Increase | Reference |

| Plain this compound (Control) | 140 | 1.64 ± 0.15 | - | 5.69 ± 1.45 | - | [1] |

| This compound + Lysergol | 140 | - | - | - | 2.4-fold | [1] |

| Plain this compound | 200 | 6.7 | - | 77.1 | - | [4] |

| This compound Solid Dispersion | 50 | 1.19 ± 0.25 | - | 1.30 ± 0.07 | ~2.2-fold vs. premix | [6] |

| This compound Premix | 50 | 0.41 ± 0.08 | - | 0.59 ± 0.18 | - | [6] |

| Legalon® Capsule | 140 | 3.47 ± 0.20 | 1.1 | 22.75 ± 3.19 | - | [7] |

| SMEDDS | 140 | 24.79 ± 4.69 | 0.5 | 81.88 ± 12.86 | ~3.6-fold vs. Legalon® | [7] |

Table 2: Pharmacokinetic Parameters of this compound (as Silybin) in Humans

| Formulation | Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |

| Legalon® Capsule | 560 | 0.18 - 0.62 | - | - | [1][4] |

| Standardized Milk Thistle Extract | 175 | See original paper for individual flavonolignans | ~1-2 | See original paper | [8] |

| Standardized Milk Thistle Extract | 350 | See original paper for individual flavonolignans | ~1-2 | See original paper | [8] |

| Standardized Milk Thistle Extract | 525 | See original paper for individual flavonolignans | ~1-2 | See original paper | [8] |

| This compound Tablets | 200 | 1.9 ± 0.1 | 1.8 | 10.8 ± 0.4 | [7] |

| Silipide (Silybin-phosphatidylcholine complex) | 120 (silybin equivalents) | 0.298 | - | 0.881 | [7] |

| Normal this compound | 120 (silybin equivalents) | 0.102 | - | 0.257 | [7] |

Metabolism and Excretion: A Rapid Transformation

Upon absorption, this compound undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation in the intestinal cells and the liver.[3][8] This rapid conjugation is a major contributor to its low systemic bioavailability of the free, active compounds.[3] The resulting metabolites are then rapidly eliminated, with hepatobiliary excretion being the predominant route, leading to high concentrations of silybin in the bile—often 100 times higher than in the serum.[5] This extensive enterohepatic circulation, where conjugated metabolites are excreted in the bile, hydrolyzed by gut microbiota, and reabsorbed, is characterized by the appearance of a secondary peak in the plasma concentration-time curve.[1][5] Renal excretion of silybin is minimal, accounting for only 1-5% of the administered dose.[3][5]

The disposition of this compound's flavonolignans is also stereoselective, with studies showing differences in the clearance of silybin A and silybin B, as well as isosilybin A and isosilybin B.[8]

Experimental Protocols for In Vivo Assessment

The evaluation of this compound's bioavailability and metabolism in vivo necessitates robust and well-defined experimental protocols. A typical workflow for such a study is outlined below.

Caption: Experimental workflow for in vivo pharmacokinetic studies of this compound.

Animal Models

Male and female rats, particularly Sprague-Dawley and Wistar strains, are commonly used for preclinical pharmacokinetic studies.[1][9][10] Pigs have also been utilized as a model due to their physiological similarities to humans.[6] For genotoxicity and other specific assessments, mice are employed.[11]

Dosing and Sample Collection

This compound formulations are typically administered orally via gavage.[1][6][10] Doses in animal studies can range from 50 mg/kg to 200 mg/kg.[6][9][10] Blood samples are collected at various time points through methods such as cannulation of the femoral artery to construct a plasma concentration-time profile.[9]

Bioanalytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the gold standard for the quantification of this compound components in biological matrices.[9][12][13]

-

Sample Preparation: A crucial step involves the extraction of the analytes from the plasma. This is often achieved through protein precipitation using organic solvents like acetonitrile, followed by centrifugation and filtration.[6][9]

-

Chromatographic Separation: Reversed-phase C18 columns are most commonly used for the separation of this compound's various flavonolignans.[12] Gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.[12]

-

Quantification: The concentration of each component is determined by comparing its peak area to that of a calibration curve constructed using known concentrations of reference standards.[9]

Pharmacokinetic Analysis

Pharmacokinetic parameters such as Cmax, Tmax, and the area under the plasma concentration-time curve (AUC) are calculated using non-compartmental analysis of the plasma concentration-time data.[1][4][8]

Modulation of Signaling Pathways

This compound's therapeutic effects are attributed to its ability to modulate a multitude of cellular signaling pathways involved in inflammation, cell survival, proliferation, and apoptosis. Understanding these interactions is crucial for elucidating its mechanism of action.

Key Signaling Pathways Influenced by this compound

-

MAPK Pathway: this compound has been shown to regulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It can increase the expression of pro-apoptotic proteins like p-JNK while suppressing anti-apoptotic markers such as p-p38 and p-ERK1/2 in cancer cells.[14][15]

Caption: this compound's modulation of the MAPK signaling pathway.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, crucial for cell growth and proliferation, is another target of this compound. It has been shown to inhibit this pathway by reducing the phosphorylation of JAK2 and STAT3, thereby promoting apoptosis in cancer cells.[16][17]

References

- 1. scielo.br [scielo.br]

- 2. altmedrev.com [altmedrev.com]

- 3. Systematic review of pharmacokinetics and potential pharmacokinetic interactions of flavonolignans from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Metabolism, Transport and Drug–Drug Interactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | In vitro Dissolution Testing and Pharmacokinetic Studies of this compound Solid Dispersion After Oral Administration to Healthy Pigs [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. An Assessment of Pharmacokinetics and Antioxidant Activity of Free this compound Flavonolignans in Healthy Volunteers: A Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial this compound Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization and hepatoprotective effect of this compound phytosome nanoparticles on ethanol-induced hepatotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo anticlastogenic effect of this compound from milk thistle Silybum marianum L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. This compound: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound induces multiple myeloma cell apoptosis by inhibiting the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Silymarin's Interaction with Nuclear Receptors and Transcription Factors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silymarin, a complex mixture of flavonolignans extracted from the seeds of the milk thistle plant (Silybum marianum), has a long history of use in traditional medicine for liver ailments. Its primary active constituent is silybin (also known as silibinin). Modern research has delved into the molecular mechanisms underlying this compound's therapeutic effects, revealing its ability to modulate a variety of signaling pathways through interaction with nuclear receptors and transcription factors. These interactions are central to its antioxidant, anti-inflammatory, and anti-proliferative properties.

This technical guide provides a comprehensive overview of the current understanding of how this compound and its components interact with key nuclear receptors and transcription factors, including the Farnesoid X Receptor (FXR), Nuclear factor erythroid 2-related factor 2 (Nrf2), Nuclear Factor-kappa B (NF-κB), and the Androgen Receptor (AR). The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Farnesoid X Receptor (FXR)

FXR is a nuclear receptor primarily expressed in the liver, intestine, and kidneys, where it plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.

Interaction and Effects

Studies have identified this compound and its major component, silybin, as agonists of FXR.[1][2][3] Molecular docking studies suggest that silybin A and silybin B can directly bind to the FXR ligand-binding pocket.[4] This activation of FXR by silybin has been shown to be dose-dependent.[2][5] The activation of FXR by this compound contributes to its beneficial metabolic effects.[1] Interestingly, some research also suggests that this compound can indirectly influence FXR signaling by reducing the levels of 7-keto-deoxycholic acid (7-KDCA), an FXR antagonist.[6]

Quantitative Data

| Compound | Assay Type | Cell Line | Effect | Concentration/Value | Reference |

| Silybin | Luciferase Reporter Assay | HEK293T | FXR Activation (dose-dependent) | 1.5, 3, 6, 12, 25, 50 µM | [2][5] |

| This compound | Luciferase Reporter Assay | HEK293T | FXR Activation | 10, 20, 40 µg/ml | [2][5] |

| Silybin A | Molecular Docking | - | Direct Binding to FXR | - | [4] |

| Silybin B | Molecular Docking | - | Direct Binding to FXR | - | [4] |

| Isosilybin A | - | - | Direct Interaction with FXR | - | [6] |

Signaling Pathway

Figure 1: this compound activates the FXR signaling pathway.

Experimental Protocols

FXR Luciferase Reporter Assay (HEK293T cells)

This assay measures the ability of a compound to activate FXR, leading to the expression of a reporter gene (luciferase).

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and antibiotics

-

Expression plasmids: phFXR (human FXR), phRXR (human retinoid X receptor)

-

Reporter plasmid: EcRE-LUC (FXR-responsive element driving luciferase)

-

Control plasmid for transfection efficiency (e.g., Renilla luciferase vector)

-

Transfection reagent (e.g., Lipofectamine® 2000)

-

Silybin, this compound, and a known FXR agonist (e.g., GW4064)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the phFXR, phRXR, and EcRE-LUC plasmids, along with the control Renilla plasmid, using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of silybin (e.g., 1.5-50 µM), this compound (e.g., 10-40 µg/ml), a positive control (e.g., 10 µM GW4064), or vehicle control (DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold induction relative to the vehicle control.[2][5]

Nuclear factor erythroid 2-related factor 2 (Nrf2)

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in the cellular defense against oxidative stress.

Interaction and Effects

This compound and its components are known activators of the Nrf2 signaling pathway.[3][7][8][9][10] This activation is thought to be a key mechanism behind this compound's antioxidant and hepatoprotective effects. The proposed mechanism involves the disruption of the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), leading to Nrf2 stabilization, nuclear translocation, and subsequent binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[7] One of the components, 2,3-dehydrosilydianin, has been shown to cause accumulation of Nrf2 and induce Nrf2-mediated gene expression.[1]

Quantitative Data

| Compound | Assay Type | Cell Line | Effect | Concentration/Value | Reference |

| 2,3-dehydrosilydianin | Luciferase Reporter Assay | AREc32 | 1.3-fold increase in luciferase activity | 25 µM | [9] |

| 2,3-dehydrosilydianin | Luciferase Reporter Assay | AREc32 | 1.6-fold increase in luciferase activity | 50 µM | [9] |

Signaling Pathway

Figure 2: this compound activates the Nrf2 signaling pathway.

Experimental Protocols

Nrf2-ARE Luciferase Reporter Assay

This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

Materials:

-

Hepa1c1c7 or other suitable cells

-

ARE-luciferase reporter plasmid

-

Control plasmid for transfection efficiency (e.g., Renilla luciferase vector)

-

Transfection reagent

-

This compound or its components

-

Known Nrf2 activator (e.g., sulforaphane) as a positive control

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Culture and Transfection: Culture Hepa1c1c7 cells and transfect them with the ARE-luciferase reporter plasmid and a control plasmid.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound, its components, a positive control, or vehicle control.

-

Incubation: Incubate for a specified period (e.g., 24 hours).

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities.

-

Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Express the results as fold induction over the vehicle-treated control.[1]

Nuclear Factor-kappa B (NF-κB)

NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Its constitutive activation is implicated in various inflammatory diseases and cancers.

Interaction and Effects

This compound and its constituents have been consistently shown to inhibit the activation of NF-κB.[2][7][11][12][13][14] This inhibition is a cornerstone of this compound's anti-inflammatory properties. The mechanism of inhibition involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity.[12]

Quantitative Data

While many studies demonstrate the inhibitory effect of this compound on NF-κB activation, specific IC50 values for the direct inhibition of NF-κB binding or translocation are not consistently reported across the literature. The inhibitory concentrations often vary depending on the cell type and the stimulus used to activate NF-κB.

Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Flavonolignan 2,3-dehydrosilydianin activates Nrf2 and upregulates NAD(P)H:quinone oxidoreductase 1 in Hepa1c1c7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavolignans from this compound as Nrf2 Bioactivators and Their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. KoreaMed [koreamed.org]

- 13. Selective inhibition of NF-kappaB activation by the flavonoid hepatoprotector this compound in HepG2. Evidence for different activating pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Free Radical Scavenging Properties of Silymarin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the antioxidant and free radical scavenging properties of silymarin, a complex of flavonolignans extracted from the seeds of the milk thistle plant (Silybum marianum). This compound's primary active constituent is silybin, which exists as a mixture of silybin A and silybin B. For centuries, this compound has been utilized in traditional medicine, particularly for liver ailments.[1][2][3] Modern research has focused on its potent antioxidant capabilities, which are central to its therapeutic effects. This guide details the mechanisms of action, presents quantitative data from key antioxidant assays, outlines experimental protocols, and visualizes the core pathways involved.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-faceted approach, involving both direct and indirect mechanisms to counteract oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the biological system's ability to detoxify these reactive intermediates.[4][5]

Direct Scavenging and Inhibition:

-

Direct Free Radical Scavenging: The phenolic structure of this compound's components, particularly the hydroxyl groups, allows them to donate hydrogen atoms to unstable free radicals, thereby neutralizing them.[6] It has been shown to be a strong scavenger of hypochlorous acid (HOCl) and hydroxyl radicals (OH·).[7] However, its direct scavenging of superoxide anions (O₂⁻) is less potent.[7] The rate constant of silybin with the OH radical is diffusion-controlled, indicating it is a powerful free radical scavenger.[7]

-

Inhibition of ROS-Producing Enzymes: this compound can inhibit enzymes responsible for generating free radicals, such as NADPH oxidase and xanthine oxidase, thus preventing the formation of ROS at their source.[8]

-

Metal Ion Chelation: By chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), this compound prevents their participation in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.[9][10]

Indirect and Cellular Mechanisms:

-

Activation of the Nrf2-Keap1 Pathway: A primary mechanism of this compound's protective action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2][9] Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This compound components can disrupt this complex, allowing Nrf2 to translocate to the nucleus.[2][11] There, it binds to the Antioxidant Response Element (ARE), upregulating the expression of a suite of protective genes.[9]

-

Enhancement of Endogenous Antioxidant Defenses: Through Nrf2 activation, this compound boosts the synthesis of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[10][12][13] It also increases the intracellular levels of glutathione (GSH), a critical non-enzymatic antioxidant.[10][12]

-

Anti-inflammatory Action: this compound can inhibit pro-inflammatory pathways, such as the NF-κB pathway, which is often linked to oxidative stress.[9][12] By reducing inflammation, it also reduces the associated production of ROS and RNS by immune cells.

Caption: Overview of this compound's Antioxidant Mechanisms.

Quantitative Data on Free Radical Scavenging Activity

The antioxidant efficacy of this compound and its components has been quantified using various in vitro assays. The results are often expressed as IC₅₀ or EC₅₀ values, representing the concentration required to scavenge 50% of the radicals.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

| Compound/Extract | IC₅₀ / EC₅₀ Value (µg/mL) | IC₅₀ / EC₅₀ Value (µM) | Reference |

| This compound (mixture) | 20.8 | ~43.1 (approx.) | [10][14] |

| Taxifolin | - | 32 | [4][5] |

| Silychristin | - | 115 | [4] |

| Silydianin | - | 134 | [4] |

| Silybin A | - | 280 | [4] |

| Silybin B | - | 282 | [4] |

| Isosilybin A | - | 855 | [4] |

| Isosilybin B | - | 813 | [4] |

| BHA (Reference) | 6.1 | - | [14] |

| BHT (Reference) | 10.3 | - | [14] |

Note: Molar concentrations are approximate for the this compound mixture due to its variable composition. Taxifolin demonstrates significantly higher activity compared to other components in this assay.[4][5]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

| Compound/Extract | IC₅₀ / EC₅₀ Value (µg/mL) | Reference |

| This compound | 8.62 | [14] |

| BHA (Reference) | 7.50 | [14] |

| BHT (Reference) | 8.43 | [14] |

| Trolox (Reference) | 4.19 | [14] |

Table 3: Other In Vitro Antioxidant Activities

| Assay | Activity of this compound | Reference |

| Superoxide Anion Scavenging | 40.2% inhibition at 30 µg/mL | [14] |

| Hydrogen Peroxide Scavenging | IC₅₀ of 38 µM for silybin | [7][9] |

| Lipid Peroxidation Inhibition | 82.7% inhibition at 30 µg/mL | [14][15] |

| Ferrous Ion (Fe²⁺) Chelating | Effective, concentration-dependent | [14][15] |

Activation of the Nrf2 Signaling Pathway

The activation of the Nrf2 pathway is a cornerstone of this compound's indirect antioxidant effect. This pathway is a master regulator of the cellular antioxidant response.

Caption: this compound-mediated activation of the Nrf2 pathway.

This compound components, such as silybin A, are predicted to bind to Keap1, inducing a conformational change that releases Nrf2.[11] The liberated Nrf2 then moves into the nucleus, binds to the ARE promoter region of DNA, and initiates the transcription of various phase II detoxifying and antioxidant enzymes.[9] This mechanism elevates the cell's intrinsic capacity to neutralize ROS and protect against oxidative damage.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of antioxidant activity. Below are methodologies for two widely used assays.

4.1 DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol).

-

This compound/component stock solution and serial dilutions.

-

Reference antioxidants (e.g., Ascorbic acid, Trolox, BHA).

-

Methanol or ethanol (analytical grade).

-

UV-Vis Spectrophotometer or microplate reader.

-

96-well plates or cuvettes.

-

-

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol. The absorbance should be adjusted to a specific value (e.g., ~1.0) at 517 nm.

-

Add a small volume (e.g., 50 µL) of various concentrations of the this compound sample solution to a 96-well plate or cuvette.[16]

-

Add a larger volume (e.g., 1.95 mL for cuvettes or 150 µL for plates) of the DPPH working solution to each well/cuvette.[16][17]

-

Prepare a control sample containing only the solvent and the DPPH solution.

-

Prepare a blank for each sample concentration containing the sample and solvent (without DPPH) to correct for any color from the sample itself.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 to 90 minutes).[16][17][18]

-

Measure the absorbance of all samples at 517 nm.

-

Calculate the percentage of scavenging activity using the formula:

-

% Scavenging = [(A_control - A_sample) / A_control] * 100

-

-

Plot the percentage of scavenging against the sample concentration and determine the IC₅₀ value from the curve.

-

4.2 ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue/green chromophore. The reduction of ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.

-

Principle: The decolorization of the ABTS•⁺ solution, measured by the decrease in absorbance at approximately 734 nm, is proportional to the antioxidant concentration.

-

Reagents and Equipment:

-

ABTS solution (e.g., 7 mM).

-

Potassium persulfate solution (e.g., 2.45 mM).

-

This compound/component stock solution and serial dilutions.

-

Reference antioxidants (e.g., Trolox).

-

Ethanol or phosphate-buffered saline (PBS).

-

UV-Vis Spectrophotometer or microplate reader.

-

-

Procedure:

-

Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[19]

-

Before use, dilute the ABTS•⁺ stock solution with the appropriate solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

-

Add a small volume (e.g., 10-30 µL) of the this compound sample solution at various concentrations to a cuvette or plate well.

-

Add a larger volume (e.g., 1 mL) of the diluted ABTS•⁺ working solution.[14]

-

Incubate the mixture at room temperature for a specific time (e.g., 6-30 minutes).[14][20]

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

-

Determine the IC₅₀ value or express the results in Trolox Equivalents (TEAC).

-

Caption: General Workflow for In Vitro Antioxidant Assays.

Conclusion

This compound demonstrates robust free radical scavenging and antioxidant properties through a combination of direct and indirect mechanisms. Its ability to directly neutralize a variety of reactive oxygen species is complemented by its significant impact on cellular antioxidant defenses, primarily through the activation of the Nrf2 signaling pathway.[2][9] The quantitative data consistently show its efficacy in multiple in vitro models, with certain components like taxifolin exhibiting exceptional activity.[4][5] For drug development professionals and researchers, this compound represents a compelling natural product with a well-defined mechanistic basis for mitigating oxidative stress, a key pathological factor in numerous chronic diseases. Further investigation, particularly through well-controlled clinical trials, will continue to elucidate its full therapeutic potential.[21]

References

- 1. [PDF] Flavolignans from this compound as Nrf2 Bioactivators and Their Therapeutic Applications | Semantic Scholar [semanticscholar.org]

- 2. Flavolignans from this compound as Nrf2 Bioactivators and Their Therapeutic Applications [ouci.dntb.gov.ua]

- 3. Flavolignans from this compound as Nrf2 Bioactivators and Their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Free Radical Scavenging and Antioxidant Activities of this compound Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]